molecular formula C13H16FNO3 B8806055 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoic acid

4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoic acid

Cat. No. B8806055
M. Wt: 253.27 g/mol
InChI Key: WFFPQKXBJLTVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoic acid is a useful research compound. Its molecular formula is C13H16FNO3 and its molecular weight is 253.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoic acid

Molecular Formula

C13H16FNO3

Molecular Weight

253.27 g/mol

IUPAC Name

4-(2-acetamido-4-fluoro-5-methylphenyl)butanoic acid

InChI

InChI=1S/C13H16FNO3/c1-8-6-10(4-3-5-13(17)18)12(7-11(8)14)15-9(2)16/h6-7H,3-5H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

WFFPQKXBJLTVSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)NC(=O)C)CCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1.0 g of 3,4-dihydro-8-fluoro-7-methyl-2-oxo-1- benzazepine, 15 ml of methanol and 0.7 ml of concentrated hydrochloric acid were added and they were heated under reflux for 3 hours. After the completion of the reaction, the reaction mixture was allowed to cool and the solvent was removed under reduced pressure. To the white residue so obtained, 20 ml of methylene chloride were added, followed by the addition of 1.8 ml of triethylamine and then 0.5 ml of acetic anhydride under ice cooling. They were stirred at room temperature for 2.5 hours. After the completion of the reaction, water and a 5% aqueous hydrochloric acid solution were added to the reaction mixture, followed by extraction with chloroform. The chloroform layer was washed with a saturated aqueous solution of sodium bicarbonate and then dried over anhydrous magnesium sulfate. The solvent was then evaporated. To the residue so obtained, 8 ml of methanol and 5 ml of a 5% aqueous solution of sodium hydroxide were added and the mixture was stirred at room temperature for 30 minutes. The solvent was then distilled off under reduced pressure. To the residue so obtained, a 5% aqueous hydrochloric acid solution was added, followed by extraction with ethyl acetate. The ethyl acetate layer was washed with saturated saline and then dried over anhydrous magnesium sulfate. The solvent was then evaporated. The residue so obtained was recrystallized from ethyl acetate-chloroform, whereby 0.8 g of the title compound was obtained.
Quantity
1.8 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
3,4-dihydro-8-fluoro-7-methyl-2-oxo-1- benzazepine
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
8 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

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